4-Phenoxybenzoyl chloride CAS number 1623-95-6 properties
4-Phenoxybenzoyl chloride CAS number 1623-95-6 properties
An In-depth Technical Guide to 4-Phenoxybenzoyl Chloride (CAS 1623-95-6) for Advanced Chemical Synthesis
Introduction: Unveiling a Versatile Acylating Agent
4-Phenoxybenzoyl chloride (CAS No. 1623-95-6) is a specialized acyl chloride derivative distinguished by a phenoxy group attached to the benzoyl chloride framework.[1] This structural feature imparts unique reactivity and steric properties, establishing the compound as a pivotal intermediate in advanced organic synthesis.[1] With a molecular formula of C₁₃H₉ClO₂ and a molecular weight of approximately 232.66 g/mol , it serves as a critical building block in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3][4] Its most prominent role is as a key precursor in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in cancer therapy.[1][5] This guide offers an in-depth exploration of its properties, synthesis, reactivity, and safe handling, tailored for professionals in research and drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective application in synthesis. The key characteristics of 4-Phenoxybenzoyl chloride are summarized below.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 1623-95-6 | [1][2][4] |
| Molecular Formula | C₁₃H₉ClO₂ | [1][2][3][4][6] |
| Molecular Weight | 232.66 g/mol | [1][3][4][7] |
| IUPAC Name | 4-phenoxybenzoyl chloride | [1][3] |
| Physical Form | Liquid | |
| Boiling Point | 136°C @ 3.2 mmHg; 183-185°C @ 22 Torr | [1][2] |
| Density | ~1.251 g/cm³ | [1] |
| Purity | Typically >95-97% | [8][9] |
Spectroscopic Data Analysis
Spectroscopic analysis is crucial for confirming the identity and purity of 4-Phenoxybenzoyl chloride post-synthesis or prior to use.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides distinct signals for the aromatic protons. The protons on the benzoyl ring and the phenoxy ring will appear in the aromatic region (typically δ 7.0-8.2 ppm). The protons ortho to the carbonyl group are expected to be the most downfield-shifted due to the electron-withdrawing effect of the acyl chloride.[10]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is characterized by a signal for the carbonyl carbon around δ 167.1 ppm.[10] Aromatic carbons will resonate in the typical range of δ 117-164 ppm, with the carbon attached to the oxygen (C-O) and the carbon of the carbonyl group (C=O) being readily identifiable.[10]
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IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong, characteristic absorption band for the carbonyl (C=O) stretch of the acyl chloride functional group, typically found in the region of 1750-1800 cm⁻¹. Additional bands corresponding to C-O ether stretching and aromatic C=C and C-H vibrations will also be present.[11]
Synthesis and Purification Strategies
The preparation of 4-Phenoxybenzoyl chloride is most commonly achieved through the chlorination of its corresponding carboxylic acid, 4-phenoxybenzoic acid. Industrial-scale synthesis may begin further upstream from diphenyl ether.
Laboratory-Scale Synthesis from 4-Phenoxybenzoic Acid
The primary laboratory method involves reacting 4-phenoxybenzoic acid with a chlorinating agent.[1] Thionyl chloride (SOCl₂) and oxalyl chloride are the reagents of choice due to the formation of gaseous byproducts (SO₂, HCl, CO, CO₂) that are easily removed from the reaction mixture.
-
Using Thionyl Chloride (SOCl₂): This involves refluxing 4-phenoxybenzoic acid with an excess of thionyl chloride. The reaction proceeds efficiently, often without a solvent, and the excess SOCl₂ can be removed by distillation.[1] A catalytic amount of N,N-dimethylformamide (DMF) is sometimes added to facilitate the reaction.[12]
-
Using Oxalyl Chloride: This method is often preferred for its milder conditions. The reaction is typically performed in an inert solvent like dichloromethane (DCM) at low temperatures (e.g., 0°C to room temperature).[10] A catalytic amount of DMF is crucial for this transformation.[10]
Caption: Synthesis of 4-Phenoxybenzoyl chloride from 4-phenoxybenzoic acid.
Industrial-Scale Synthesis and Purification
On an industrial scale, the synthesis often starts with diphenyl ether, which undergoes a Friedel-Crafts acylation to produce 4-phenoxyacetophenone.[1][5] This intermediate is then oxidized to 4-phenoxybenzoic acid, followed by the final chlorination step.[1][5]
Purification: For achieving high purity (>99%), vacuum distillation is considered the gold standard.[1] This method effectively separates the product from non-volatile impurities and residual starting material. For smaller scales or specific applications, low-temperature recrystallization from a non-polar solvent like hexane can also yield high-purity material.[1]
Chemical Reactivity and Mechanistic Insights
The reactivity of 4-Phenoxybenzoyl chloride is dominated by the electrophilic nature of the acyl chloride carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.
-
Reactions with Alcohols and Amines: It reacts with alcohols to form esters and with primary or secondary amines to form amides. These reactions are typically rapid and exothermic, often requiring cooling and the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.
-
Hydrolysis: The compound is highly sensitive to moisture. It reacts violently with water, hydrolyzing back to 4-phenoxybenzoic acid and releasing corrosive hydrogen chloride gas.[1][13][14] This necessitates strict anhydrous conditions during storage and handling.
-
Friedel-Crafts Acylation: As an acyl chloride, it can be used as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds to form diaryl ketones.
Caption: Key reactions of 4-Phenoxybenzoyl chloride with common nucleophiles.
Applications in Research and Drug Development
4-Phenoxybenzoyl chloride is a versatile intermediate with significant applications:
-
Pharmaceutical Synthesis: Its most notable application is as a crucial building block for the anticancer drug Ibrutinib .[1] The synthesis involves coupling the 4-phenoxybenzoyl moiety with other heterocyclic structures. It is also used in the synthesis of various other biologically active molecules.[1][15][16]
-
Materials Science: It serves as a monomer precursor for the synthesis of high-performance polymers like poly(ether ketone)s (PEKs) through Friedel-Crafts polyacylation reactions.[1]
-
Organic Synthesis: It is widely used as a general acylating agent to introduce the 4-phenoxybenzoyl group into various organic molecules, enabling the construction of complex chemical architectures.[1][16]
Experimental Protocol: Synthesis of a 4-Phenoxybenzoate Ester
This protocol provides a representative procedure for the esterification of an alcohol using 4-Phenoxybenzoyl chloride, a common transformation in drug development workflows.
Objective: To synthesize an alkyl 4-phenoxybenzoate via nucleophilic acyl substitution.
Materials:
-
4-Phenoxybenzoyl chloride (1.0 eq)
-
Primary or Secondary Alcohol (e.g., ethanol, isopropanol) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: Under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C using an ice/water bath. Efficient stirring is critical.
-
Reagent Addition: Dissolve 4-Phenoxybenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred, cooled alcohol solution over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization, if applicable.
-
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.
Safety, Handling, and Storage
4-Phenoxybenzoyl chloride is a corrosive and moisture-sensitive compound that requires strict safety protocols.
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood.[17] Wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.[13][18] A face shield is recommended for larger quantities.[18]
-
Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage.[13][14] Immediate medical attention is required upon contact.[13][14]
-
Water Reactivity: Reacts violently with water and moisture to liberate toxic and corrosive hydrogen chloride gas.[13][14] This reaction can cause pressure buildup in sealed containers.[19]
-
Inhalation: Vapors are irritating to the mucous membranes and upper respiratory tract.[17]
-
-
Handling: Use only in a well-ventilated area.[13] Avoid breathing vapors.[17] Keep away from water and incompatible materials.[13] All glassware and equipment must be thoroughly dried before use.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[13][14] Keep away from moisture.[14] Store in a designated corrosives area.[13]
-
Incompatible Materials: Water, strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[13]
References
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Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. (n.d.). PrepChem.com. [Link]
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Synthesis of Phenols from Benzoic Acids. (2019). Organic Syntheses Procedure. [Link]
- Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib. (2016).
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SAFETY DATA SHEET - 4-Phenoxybenzoyl chloride. (2023). Fisher Scientific. [Link]
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4-Phenoxybenzoyl chloride. (n.d.). CAS Common Chemistry. [Link]
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4-Phenoxybenzoyl chloride | C13H9ClO2. (n.d.). PubChem - NIH. [Link]
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4-Phenoxybenzoyl chloride. (n.d.). Amerigo Scientific. [Link]
- Improved process for the preparation of 4-amino-3-(4-phenoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine. (2017).
-
4-Phenylazobenzoyl chloride. (n.d.). SpectraBase. [Link]
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